BIIE-0246 Hydrochloride: A Technical Guide to its Mechanism of Action
BIIE-0246 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for the in vitro and in vivo investigation of Y2 receptor-mediated physiological and pathophysiological processes.[3] This technical guide provides an in-depth overview of the mechanism of action of BIIE-0246, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Core Mechanism of Action: Competitive Antagonism of the NPY Y2 Receptor
BIIE-0246 functions as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR).[3][4] Structurally, BIIE-0246 is an L-arginine derivative that mimics the C-terminal RQRYamide motif of the endogenous ligands for the Y2 receptor, NPY, and Peptide YY (PYY).[3][4] This structural mimicry allows BIIE-0246 to bind to the Y2 receptor with high affinity, thereby preventing the binding of endogenous agonists and inhibiting downstream signaling.[3] The antagonistic properties of BIIE-0246 have been demonstrated by its ability to produce a concentration-dependent rightward shift in the dose-response curve of NPY in functional assays.[3][5]
The NPY Y2 receptor is predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[3] Its activation by endogenous ligands typically leads to the inhibition of neurotransmitter release. By blocking this receptor, BIIE-0246 effectively removes this inhibitory feedback loop, leading to an enhancement of neurotransmitter release.
Signaling Pathway
The NPY Y2 receptor, like other members of the NPY receptor family, is a rhodopsin-like (class A) GPCR.[3] Upon activation by an agonist, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. BIIE-0246, by competitively binding to the Y2 receptor, prevents this cascade of events.
Quantitative Data: Binding Affinity and Selectivity
BIIE-0246 exhibits high affinity for the NPY Y2 receptor and remarkable selectivity over other NPY receptor subtypes.[1] This high selectivity is a key feature that makes it a valuable research tool.
| Parameter | Species/System | Value | Reference |
| IC50 | Human Y2 Receptor | 3.3 nM | [3][6] |
| Rat Y2 Receptor (HEK293 cells) | 15 nM | [1][5] | |
| Rabbit Kidney Y2 Receptor | 7.5 nM | [3][4] | |
| Ki | Rat Y2 Receptor | 8 - 15 nM | [7] |
| pA2 | Rat Vas Deferens | 8.1 | [5][8] |
| Dog Saphenous Vein | 8.6 | [5][8] | |
| Selectivity | Over Y1, Y4, and Y5 receptors | >650-fold | [1] |
Table 1: Binding Affinity and Functional Antagonism of BIIE-0246
| Receptor Subtype | Binding Affinity (IC50) | Reference |
| rY1R | >10,000 nM | [3] |
| rY4R | >10,000 nM | [3] |
| rY5R | >10,000 nM | [3] |
Table 2: Selectivity Profile of BIIE-0246 against other rat NPY receptor subtypes.
Experimental Protocols
The characterization of BIIE-0246 has been established through a series of key in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity and selectivity of a compound for its target receptor.
Objective: To determine the IC50 of BIIE-0246 for the NPY Y2 receptor.
Methodology:
-
Preparation of Membranes: Membranes are prepared from HEK293 cells transfected with the cDNA for the desired NPY receptor subtype (e.g., rat Y2 receptor) or from tissues known to express the receptor, such as the rat brain or human frontal cortex.[5][8]
-
Incubation: The membranes are incubated with a specific radioligand for the Y2 receptor, typically [125I]PYY3-36, in the presence of increasing concentrations of BIIE-0246.[5][8]
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Functional Bioassays (e.g., Rat Vas Deferens Assay)
Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist and for quantifying its potency.
Objective: To determine the functional antagonist potency (pA2 value) of BIIE-0246.
Methodology:
-
Tissue Preparation: The rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution.[5][8]
-
Stimulation: The tissue is electrically stimulated to induce twitch responses, which are inhibited by NPY through the activation of presynaptic Y2 receptors.
-
Concentration-Response Curve: A cumulative concentration-response curve for NPY is generated by adding increasing concentrations of NPY to the organ bath and measuring the inhibition of the twitch response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of BIIE-0246, and a new concentration-response curve for NPY is generated.
-
Data Analysis: The parallel rightward shift in the NPY concentration-response curve in the presence of BIIE-0246 is used to calculate the pA2 value, which is a measure of the antagonist's potency.[5][8]
Pharmacokinetics and In Vivo Activity
While BIIE-0246 is a potent and selective tool for in vitro studies, its in vivo application is characterized by certain limitations. It is described as a large and flexible peptidomimetic molecule with poor drug-like properties, including low permeability and high plasma protein binding.[3]
-
Administration: For in vivo investigations, BIIE-0246 is best administered via parenteral routes.[3] For studying its effects on the central nervous system, direct administration into the brain region of interest or intrathecal injection is often employed due to its limited ability to cross the blood-brain barrier.[3]
-
Duration of Action: The duration of action of BIIE-0246 after intravenous or intraperitoneal administration is relatively short, with an estimated half-life of less than 3 hours in mice.[3]
-
In Vivo Efficacy: Despite these limitations, BIIE-0246 has been successfully used in numerous in vivo studies to elucidate the physiological roles of the Y2 receptor. For instance, it has been shown to antagonize Y2 receptor agonist-induced vasoconstriction in a dose-dependent manner in anesthetized pigs.[9] It has also been used to investigate the role of Y2 receptors in appetite regulation, anxiety, and pain.[2][7][10] In studies on diet-induced obesity in mice, peripherally administered BIIE-0246 showed beneficial effects on the metabolic status when combined with elevated NPY levels.[11]
Conclusion
BIIE-0246 hydrochloride is a cornerstone pharmacological tool for the study of the NPY Y2 receptor. Its high potency, selectivity, and well-characterized competitive antagonistic mechanism of action have enabled significant advances in understanding the multifaceted roles of the Y2 receptor in health and disease. While its pharmacokinetic profile presents challenges for systemic therapeutic applications, its value as a research compound remains undisputed. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and experimental methodologies, to aid researchers in the effective design and interpretation of studies involving this important Y2 receptor antagonist.
References
- 1. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y(2) receptor antagonist, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
